4-(3-Fluoro-4-methylphenyl)oxazolidin-2-one

Description

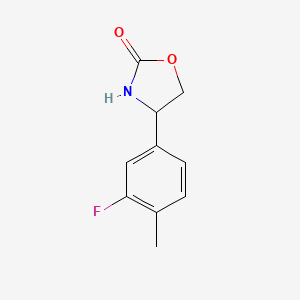

4-(3-Fluoro-4-methylphenyl)oxazolidin-2-one (CAS: 1485010-22-7) is a fluorinated oxazolidinone derivative with a molecular weight of 195.19 g/mol and a purity of 98% . Its structure features a 3-fluoro-4-methylphenyl substituent attached to the oxazolidin-2-one core, a five-membered heterocyclic ring containing both oxygen and nitrogen. Oxazolidinones are widely studied for their biological activities, particularly as antibiotics (e.g., Linezolid), though the pharmacological profile of this specific derivative remains underexplored in the provided evidence.

Properties

Molecular Formula |

C10H10FNO2 |

|---|---|

Molecular Weight |

195.19 g/mol |

IUPAC Name |

4-(3-fluoro-4-methylphenyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C10H10FNO2/c1-6-2-3-7(4-8(6)11)9-5-14-10(13)12-9/h2-4,9H,5H2,1H3,(H,12,13) |

InChI Key |

OEDQQQRZOGJPOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2COC(=O)N2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluoro-4-methylphenyl)oxazolidin-2-one typically involves the reaction of 3-fluoro-4-methylphenyl isocyanate with an appropriate amino alcohol under controlled conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazolidinone ring .

Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step process involving the use of readily available starting materials. The process is optimized to ensure high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Fluoro-4-methylphenyl)oxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed: The major products formed from these reactions include various substituted oxazolidinone derivatives, which can have enhanced or modified biological activities .

Scientific Research Applications

4-(3-Fluoro-4-methylphenyl)oxazolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methylphenyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication, making it a potent antibacterial agent .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Electronic Effects

(a) 4-(p-Tolyl)oxazolidin-2-one (3i)

- Structure: A para-methylphenyl substituent at the oxazolidinone core.

- Key Differences : Lacks the fluorine atom present in the target compound. The para-methyl group induces steric bulk without the electronegative effects of fluorine.

- Synthesis : Prepared via B(C6F5)3-catalyzed hydrogenation, highlighting a metal-free approach .

(b) 4-(4-Methoxyphenyl)oxazolidin-2-one (3m)

- Structure : Para-methoxyphenyl substituent.

- Key Differences : Methoxy groups are electron-donating, contrasting with the electron-withdrawing fluorine in the target compound.

- Implications : Enhanced electron density on the phenyl ring could alter reactivity in electrophilic substitution or binding interactions .

(c) 4-(5-Bromo-2-methoxyphenyl)oxazolidin-2-one

Hybrid Heterocyclic Derivatives

(a) Thiazolidinone-Oxazolidinone Hybrids (Compounds 8–12)

- Structure: Incorporate a 4-oxothiazolidin-3-yl moiety linked to the oxazolidinone core via a benzyl group.

(b) (S)-5-(Heterocycle Methylene)-3-(3-Fluoro-4-morpholin-4-yl-phenyl)-oxazolidin-2-ones

- Structure : Features a morpholine substituent and heterocyclic methylene group at position 4.

- Key Differences: Replacement of 5-acetylaminomethyl (as in Linezolid) with heterocycles abolished antibacterial activity, underscoring the critical role of substituent choice .

Stereochemical and Fluorinated Analogues

(a) (4S,5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one

- Structure : Stereospecific methyl and phenyl groups at positions 4 and 5.

- Key Differences : The (4S,5S) configuration may influence chiral recognition in asymmetric synthesis or receptor binding. Lack of fluorine reduces polarity .

(b) Fluorous Oxazolidinone Chiral Auxiliaries

- Structure : Fluorinated alkyl chains (e.g., heptadecafluorooctyl) enhance hydrophobicity and phase-separation properties.

Biological Activity

4-(3-Fluoro-4-methylphenyl)oxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the field of antimicrobial and antiviral research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The structure of this compound features a fluorinated aromatic ring attached to an oxazolidinone moiety, which is known for its role in various pharmacological applications. The presence of the fluorine atom can enhance lipophilicity and metabolic stability, influencing the compound's bioactivity.

Biological Activity Overview

Research indicates that oxazolidinones possess significant antibacterial and antiviral properties. The specific biological activities associated with this compound include:

- Antibacterial Activity : Oxazolidinones are primarily recognized for their effectiveness against Gram-positive bacteria, including strains resistant to conventional antibiotics.

- Antiviral Activity : Some studies suggest potential efficacy against viral infections, particularly HIV.

Antibacterial Activity

A study focusing on the synthesis and evaluation of oxazolidinone derivatives indicated that compounds similar to this compound exhibited promising antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several derivatives, as shown in Table 1.

| Compound Name | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| This compound | 8 | 16 |

| Related Oxazolidinone Derivative A | 4 | 8 |

| Related Oxazolidinone Derivative B | 16 | 32 |

Table 1: Antibacterial activity of selected oxazolidinone derivatives.

In this context, the compound demonstrated a competitive profile against standard treatments, indicating its potential as an alternative therapeutic agent.

Antiviral Activity

The antiviral properties of oxazolidinones have been explored in various studies, particularly regarding their ability to inhibit HIV reverse transcriptase. Research findings suggest that modifications to the oxazolidinone structure can significantly affect antiviral potency. For instance, a related compound exhibited an EC50 value of 40 nM against HIV-1, showcasing the potential effectiveness of structurally similar compounds.

Case Study: Antiviral Efficacy

In a study evaluating the antiviral activity of several oxazolidinones, it was found that:

- Compound X (structurally similar to this compound) showed an IC50 value of 0.91 µM against HIV reverse transcriptase.

- The compound's stability in human plasma was assessed, revealing a half-life that supports its potential use in therapeutic applications.

The mechanism by which oxazolidinones exert their biological effects involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This action prevents the formation of functional ribosomes, ultimately leading to bacterial cell death. In terms of antiviral activity, these compounds may interfere with viral replication processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.